Multi-Kinase Inhibition Profile: SB1317 vs. Pacritinib (SB1518)
SB1317 demonstrates a distinct multi-kinase inhibition profile compared to the closely related macrocycle pacritinib (SB1518). While both compounds target JAK2 and FLT3, SB1317 exhibits potent, low-nanomolar activity against a broad range of cyclin-dependent kinases (CDKs 1, 2, 7, 9), a feature absent in pacritinib. In a head-to-head comparison of reported IC50 values, SB1317 inhibits CDK2 with an IC50 of 13 nM [1], whereas pacritinib shows no significant activity against this target [2]. Conversely, pacritinib demonstrates slightly higher potency against JAK2 (IC50 = 23 nM for wild-type) compared to SB1317 (IC50 = 73 nM) [1][3]. Both compounds show similar potency against FLT3, with IC50 values of 22 nM for pacritinib and 56 nM for SB1317 [1][3]. The key differentiator is SB1317's additional pan-CDK activity, which contributes to its unique mechanism of action.
| Evidence Dimension | Kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | CDK2: 13 nM; JAK2: 73 nM; FLT3: 56 nM |
| Comparator Or Baseline | Pacritinib (SB1518): CDK2: >1000 nM (inactive); JAK2: 23 nM; FLT3: 22 nM |
| Quantified Difference | SB1317 inhibits CDK2 at 13 nM, a target not engaged by pacritinib. Pacritinib is ~3.2x more potent against JAK2 (23 vs 73 nM) and ~2.5x more potent against FLT3 (22 vs 56 nM) under these assay conditions. |
| Conditions | Cell-free kinase activity assays; SB1317 data from William et al. 2012; Pacritinib data from William et al. 2011. |
Why This Matters
This evidence demonstrates that SB1317 offers a unique polypharmacology (pan-CDK + JAK2 + FLT3) compared to the related macrocycle pacritinib (JAK2/FLT3 only), guiding selection based on the desired pathway coverage for specific disease models.
- [1] William AD, et al. J Med Chem. 2012 Jan 12;55(1):169-96. View Source
- [2] Poulsen A, et al. Structure-based design of oxygen-linked macrocyclic kinase inhibitors: discovery of SB1518 and SB1578, potent inhibitors of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase-3 (FLT3). J Comput Aided Mol Des. 2012 Apr;26(4):437-50. View Source
- [3] William AD, et al. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. J Med Chem. 2011 Jul 14;54(13):4638-58. View Source
